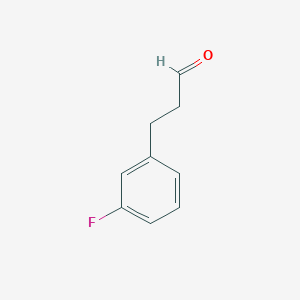

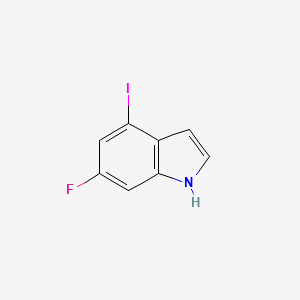

6-Fluoro-4-iodo-1H-indole

概要

説明

6-Fluoro-4-iodo-1H-indole is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .

Synthesis Analysis

The synthesis of 6-Fluoro-4-iodo-1H-indole has been reported in various studies . For instance, one study reported the fully automated radiosynthesis of 6- [ 18 F]fluoro-3- (pyridine-3-yl)-1H-indole [ 18 F]4 using a copper-mediated nucleophilic 18 F-fluorination .Molecular Structure Analysis

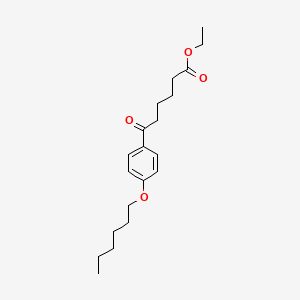

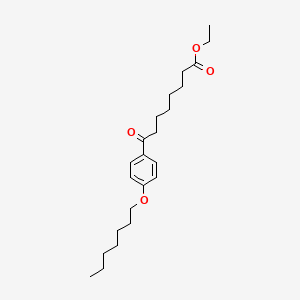

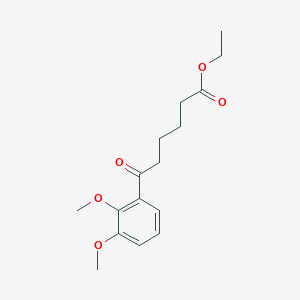

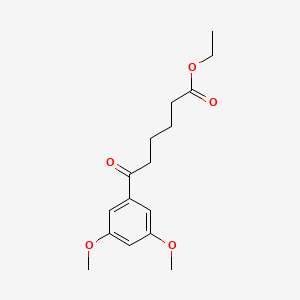

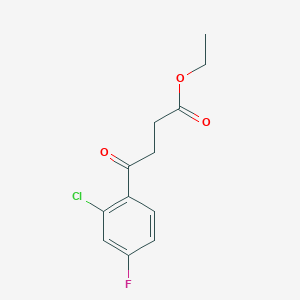

The molecular formula of 6-Fluoro-4-iodo-1H-indole is C8H5FIN . The InChI code is 1S/C8H5FIN/c9-5-3-7 (10)6-1-2-11-8 (6)4-5/h1-4,11H .Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

The molecular weight of 6-Fluoro-4-iodo-1H-indole is 261.03 g/mol . It has a topological polar surface area of 15.8 Ų .科学的研究の応用

Nematicidal and Insecticidal Activities

Halogenated indoles, such as 6-Fluoro-4-iodo-1H-indole, have been found to have nematicidal and insecticidal activities . They can induce parasite death via ion channel activations, which is a common mechanism of anthelmintic and antiparasitic drugs . These compounds can be potential biocides for plant-parasitic nematodes and insects .

Signalling Molecule in Microbes

Indole, the core structure of 6-Fluoro-4-iodo-1H-indole, is a signalling molecule produced by bacteria . It plays a crucial role in quorum sensing, which allows bacteria to adapt and survive in various environments .

Flavour and Fragrance Applications

Indole and its derivatives are valuable for flavour and fragrance applications, such as in the food industry or perfumery . The unique aroma of indole can enhance the sensory experience of various products .

Production of Natural Colourants

Halogenated and oxygenated indole derivatives can be used as natural colourants . These compounds can provide a range of colours, making them useful in industries like textiles and cosmetics .

Therapeutic Potential

Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases . For instance, they can be derivatized into compounds that exhibit antitumor, antibacterial, antiviral, or antifungal activities .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have been found to have anti-inflammatory and analgesic activities . They can potentially be used in the development of new drugs for pain management .

Anti-HIV-1 Activities

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activities . These compounds could be useful in the research and treatment of HIV-1 .

作用機序

Target of Action

6-Fluoro-4-iodo-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (26104) and its lipophilicity (Log Po/w (iLOGP): 189), suggest that it may have good bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Safety and Hazards

While specific safety and hazards information for 6-Fluoro-4-iodo-1H-indole is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

将来の方向性

The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed. Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . This suggests that 6-Fluoro-4-iodo-1H-indole could potentially be explored in this context in the future.

特性

IUPAC Name |

6-fluoro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXVMXNISQRMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646338 | |

| Record name | 6-Fluoro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-iodo-1H-indole | |

CAS RN |

885520-49-0 | |

| Record name | 6-Fluoro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。